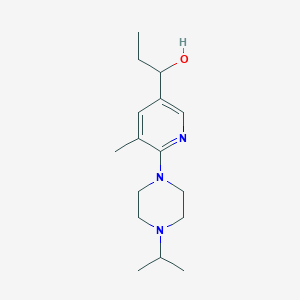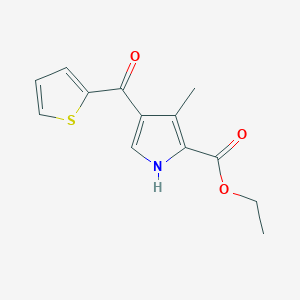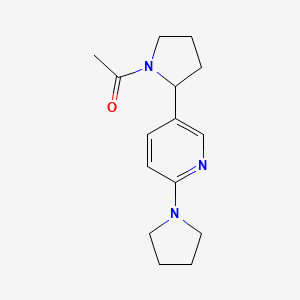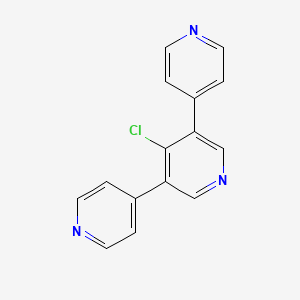
5-Bromo-3-(3-fluorophenyl)-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(3-fluorophenyl)-1-methyl-1H-pyrazole: is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a bromine atom at the 5-position, a fluorophenyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(3-fluorophenyl)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester. For instance, the reaction of 3-fluoroacetophenone with hydrazine hydrate in the presence of an acid catalyst can yield 3-(3-fluorophenyl)-1H-pyrazole.
Bromination: The bromination of 3-(3-fluorophenyl)-1H-pyrazole can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. This step introduces the bromine atom at the 5-position of the pyrazole ring.
Methylation: The final step involves the methylation of the nitrogen atom at the 1-position. This can be accomplished using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Bromo-3-(3-fluorophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form C-C bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., DMF).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of 5-substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of dehalogenated pyrazoles.
科学的研究の応用
5-Bromo-3-(3-fluorophenyl)-1-methyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 5-Bromo-3-(3-fluorophenyl)-1-methyl-1H-pyrazole depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation.
Chemical Reactivity: The presence of electron-withdrawing groups (bromine and fluorine) can influence the compound’s reactivity, making it a versatile intermediate in various chemical reactions.
類似化合物との比較
Similar Compounds
5-Bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole: Similar structure but with a chlorine atom instead of fluorine.
5-Bromo-3-(3-methylphenyl)-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of fluorine.
5-Bromo-3-(3-nitrophenyl)-1-methyl-1H-pyrazole: Similar structure but with a nitro group instead of fluorine.
Uniqueness
5-Bromo-3-(3-fluorophenyl)-1-methyl-1H-pyrazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
特性
分子式 |
C10H8BrFN2 |
|---|---|
分子量 |
255.09 g/mol |
IUPAC名 |
5-bromo-3-(3-fluorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H8BrFN2/c1-14-10(11)6-9(13-14)7-3-2-4-8(12)5-7/h2-6H,1H3 |
InChIキー |
XGFBSNPEXOGDJE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11811127.png)


![5-(3-(Methylsulfonyl)phenyl)-N-(6-(piperidin-4-yl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11811150.png)


![(4aR,5aS,6aS,6bS,9R,9aR,11aS,11bR)-9a,11b-dimethyl-9-((R)-6-methylheptan-2-yl)hexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-ol](/img/structure/B11811169.png)

